4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one
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Overview
Description
4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-hydroxybenzaldehyde with an appropriate alkyne in the presence of a catalyst can lead to the formation of the benzoxepin ring system.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one include other benzoxepin derivatives and related heterocyclic compounds. Examples include:
- 3,4-Dihydro-2H-pyran
- 4-Hydroxycoumarins
- 2-Aminothiazoles
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84258-93-5 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(hydroxymethylidene)-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H10O3/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2 |
InChI Key |
RMJOXPGYZXNTST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1=CO |
Origin of Product |
United States |
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